Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate
CAS No.: 154229-36-4
Cat. No.: VC21307354
Molecular Formula: C20H25F3O3S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154229-36-4 |
|---|---|
| Molecular Formula | C20H25F3O3S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
| Standard InChI Key | HTQBXNHYTUSZON-QAGGRKNESA-N |
| Isomeric SMILES | C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C |
| SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C |
| Canonical SMILES | CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate (CAS No. 154229-36-4) is a steroid derivative with a trifluoromethanesulfonate group attached to the 17-position of the androsta-3,5,16-triene backbone. The compound has a molecular formula of C₂₀H₂₅F₃O₃S and a molecular weight of approximately 402.47 g/mol . It contains a cyclopenta[a]phenanthrene core typical of steroid structures, with three double bonds at positions 3, 5, and 16.
In chemical nomenclature, this compound is also known by several synonyms including:
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[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate
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Androsta-3,5,16-trien-17-ol, 17-(1,1,1-trifluoromethanesulfonate)
The compound appears as a yellow syrup under standard conditions and requires refrigerated storage between 2-8°C for stability .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate
Synthesis and Preparation Methods
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate is typically synthesized through a multi-step reaction process starting from steroid precursors. One of the documented synthetic pathways begins with dehydroepiandrosterone, which undergoes several transformations to yield the target compound .
Synthetic Route and Reaction Conditions
A notable synthetic method described in patent literature involves treating dehydroepiandrosterone-3-acetate with trifluoromethanesulphonic anhydride in the presence of 2,6-di-t-butyl-4-methylpyridine . This reaction is typically carried out in dry dichloromethane at controlled temperature conditions. The reaction proceeds as follows:
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Dehydroepiandrosterone-3-acetate (75 mmol) is dissolved in dry dichloromethane (500 ml) containing 2,6-di-t-butyl-4-methylpyridine (90 mmol)
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Trifluoromethanesulphonic anhydride (75 mmol) is added to the mixture
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The reaction is allowed to proceed for approximately 12 hours
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The mixture is then filtered, washed with water, dried with Na₂SO₄, and the solvent is evaporated
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Chromatographic purification yields both the target compound and androsta-3,5,16-trien-17-yl trifluoromethanesulphonate as a byproduct
This synthetic route typically yields about 58% of the desired product, with approximately 10% yield of androsta-3,5,16-trien-17-yl trifluoromethanesulphonate as a byproduct .
Industrial Production Considerations
Industrial production of this compound may utilize large-scale reactors and continuous flow processes to ensure high yield and purity. The synthesis requires careful control of reaction conditions, including:
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Anhydrous reaction environments
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Controlled temperature conditions
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Precise reagent stoichiometry
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Effective purification protocols to separate the desired product from byproducts
Biological Activity and Applications
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate exhibits significant biological activity, particularly in the context of cancer treatment and hormonal regulation. Its primary importance lies in its role as a key intermediate in the synthesis of anti-cancer steroids, particularly abiraterone acetate.
Relationship to Abiraterone Acetate
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate plays a crucial role in the synthesis pathway of abiraterone acetate, which is an FDA-approved drug (marketed as Zytiga) for the treatment of metastatic castration-resistant prostate cancer . The relationship between these compounds illustrates how steroid derivatives with specific functional groups can be transformed into effective therapeutic agents.
Abiraterone acetate functions as a prodrug for abiraterone (17-(pyrid-3-yl)androsta-5,16-dien-3β-ol), which is a potent inhibitor of human cytochrome P45017α (steroidal 17α-hydroxylase-C17,20-lyase) . This enzyme plays a key role in androgen biosynthesis, and its inhibition can help manage hormone-dependent prostate cancer.
One synthetic pathway for abiraterone acetate involves:
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Formation of 17-enol triflate (similar to Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate) from 3-acetate of dehydroepiandrosterone
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Suzuki coupling reaction with diethyl(pyrid-3-yl)borane
| Supplier | Product Number | Package Size | Price (USD) | Purity |
|---|---|---|---|---|
| Biosynth Carbosynth | FA17907 | 5 mg | $140.00 | Not specified |
| Biosynth Carbosynth | FA17907 | 10 mg | $254.50 | Not specified |
| Biosynth Carbosynth | FA17907 | 25 mg | $463.00 | Not specified |
| American Custom Chemicals Corporation | SHG0005929 | 5 mg | $501.25 | 95.00% |
| AK Scientific | 7822CR | 25 mg | $675.00 | Not specified |
Additionally, the compound is also available from Dayang Chem (Hangzhou) Co., Ltd, which has been providing this product for several years on chemical marketplaces .
Chemical Reactions and Transformations
Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate can participate in various chemical reactions due to its functional groups, particularly the reactive trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making this compound valuable in synthetic organic chemistry.
Key Reaction Pathways
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Cross-coupling reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with boronic acids or their derivatives
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Substitution reactions: The triflate group can be displaced by various nucleophiles, allowing for the introduction of different functionalities at the 17-position
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Elimination reactions: Under certain conditions, the compound may undergo elimination reactions to form additional unsaturated systems
Research Applications
Beyond its role in pharmaceutical synthesis, Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate serves several important functions in scientific research:
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Building block for complex molecules: The compound serves as a key intermediate for synthesizing more complex steroidal compounds with specific biological activities
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Mechanistic studies: It is used to investigate reaction mechanisms in organic chemistry, particularly those involving steroids and triflate chemistry
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Biological pathway investigation: The compound helps researchers study steroid-related biological pathways and interactions at the molecular level
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Enzyme inhibition studies: Its potential to inhibit enzymes involved in hormone biosynthesis makes it valuable for studying enzyme kinetics and mechanisms
Future Research Directions
Several promising avenues exist for future research involving Androsta-3,5,16-trien-17-ol Trifluoromethanesulfonate:
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Optimization of synthetic routes: Development of more efficient and environmentally friendly methods for synthesizing the compound
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Exploration of novel biological activities: Further investigation of its potential effects on various biological systems beyond hormonal regulation
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Development of derivatives: Modification of the base structure to create new compounds with enhanced biological activity or improved pharmacokinetic properties
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Application in combinatorial chemistry: Integration into combinatorial libraries for high-throughput screening of biological activities
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Investigation of potential applications in other therapeutic areas: Beyond cancer treatment, the compound might have applications in other areas of medicine that involve steroid hormones
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